molecular formula C26H20F4N4O2S B4321097 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B4321097
M. Wt: 528.5 g/mol
InChI Key: OGCDVCGUPUSKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a fluorophenyl group, a thiazole ring, and a trifluoromethylphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of nonchlorinated organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts such as palladium and boron compounds . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the presence of the trifluoromethyl group can enhance drug potency by improving binding interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorophenyl and trifluoromethylphenyl groups enhances its potential for biological activity and therapeutic applications .

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F4N4O2S/c27-16-8-4-14(5-9-16)20-21-18(2-1-3-19(21)35)34(17-10-6-15(7-11-17)26(28,29)30)23(31)22(20)24(36)33-25-32-12-13-37-25/h4-13,20H,1-3,31H2,(H,32,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCDVCGUPUSKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)C(F)(F)F)N)C(=O)NC4=NC=CS4)C5=CC=C(C=C5)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 5
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 6
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

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